molecular formula C14H14O2 B12593719 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole CAS No. 648433-44-7

5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole

Cat. No.: B12593719
CAS No.: 648433-44-7
M. Wt: 214.26 g/mol
InChI Key: KZRVVEOVFDJPIW-UHFFFAOYSA-N
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Description

5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a hept-1-en-5-yn-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the hept-1-en-5-yn-4-yl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

648433-44-7

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

5-hept-1-en-5-yn-4-yl-1,3-benzodioxole

InChI

InChI=1S/C14H14O2/c1-3-5-11(6-4-2)12-7-8-13-14(9-12)16-10-15-13/h3,7-9,11H,1,5,10H2,2H3

InChI Key

KZRVVEOVFDJPIW-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC=C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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